Compound Description: Sertindole (1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone) is an atypical neuroleptic. It exhibits potent dopamine D-2 and serotonin 5-HT2 receptor affinity, and inhibits quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism []. Unlike many other potent D-2 and 5-HT2 antagonists, Sertindole displays a noncataleptogenic profile, similar to clozapine [].
Relevance: Sertindole shares structural similarities with 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine, notably the presence of a 4-fluorophenylpiperidine moiety and a substituted piperidine ring connected by an alkyl chain []. Both compounds are designed to target dopamine and serotonin receptors, suggesting a potential overlap in their pharmacological profiles.
Compound Description: This compound belongs to a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with potent neuroleptic activity. It demonstrates comparable neuroleptic activity to haloperidol but exhibits a lower liability for extrapyramidal side effects [].
Relevance: Both this compound and 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine share the 1-(4-fluorophenyl)-4-(1-piperidinyl)-butan-1-one core structure. The presence of different substituents on the piperidine ring in both compounds highlights the potential for modifying pharmacological activity within this structural class [].
Compound Description: This compound demonstrates high affinity for 5-HT2 receptors (IC50 = 3.4 nM) and exhibits extremely low affinity for dopamine D2 receptors (IC50 = 6900 nM) and α1 adrenoceptors (IC50 = 2300 nM) []. It also effectively inhibits the quipazine-induced head twitch syndrome in rats, indicating central 5-HT2 receptor antagonism [].
Compound Description: Lu 26-042 exhibits high potency and selectivity for 5-HT2 receptors compared to D2 and α1 receptors []. It effectively inhibits the quipazine-induced head twitch syndrome in rats, demonstrating its central 5-HT2 antagonism []. Additionally, it shows a long duration of action (> 24 h), being more potent at 24 h than at 2 h post-administration [].
Relevance: Similar to 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine, Lu 26-042 contains the 4-fluorophenylpiperidine moiety and a substituted piperidine ring linked by an alkyl chain []. The presence of an indole ring in Lu 26-042 emphasizes the structural diversity possible within this class of compounds while maintaining activity at serotonin receptors.
Compound Description: These compounds served as the basis for developing potential extended-release cocaine abuse therapeutic agents []. They exhibit a high affinity for the dopamine transporter (DAT) and potently inhibit the uptake of [(3)H]-labeled dopamine [].
Relevance: These compounds, although lacking the piperidine ring directly attached to the fluorophenyl group, share the 4-fluorophenylpiperazine motif with 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine []. This structural similarity suggests that both compound classes might interact with dopamine-related targets, albeit potentially through different mechanisms.
Compound Description: These compounds represent a novel type of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine exhibiting dopaminergic properties []. They are orally active dopamine agonists and demonstrate significant central nervous system effects in various tests, including binding assays, inhibition of striatal dopamine synthesis, and behavioral assays [].
Relevance: These compounds, while lacking the piperazine ring, share the propylpiperidine structure with 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine []. The presence of different heterocyclic systems (thiazolamine vs. piperazine) highlights the possibility of achieving dopaminergic activity through diverse chemical scaffolds.
Compound Description: AHR-5333 is a potent antiallergy agent, displaying greater potency than oxatomide and terfenadine in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for antiallergic activity [].
Relevance: AHR-5333 shares the bis(4-fluorophenyl)methylpiperidine moiety with 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine []. This common structural feature suggests that modifications to the linker and the remaining portion of the molecule can lead to diverse pharmacological activities, ranging from antipsychotic to antiallergic effects.
Compound Description: Haloperidol is a widely used antipsychotic for treating schizophrenia, mania, and other psychiatric disorders []. It is a potent dopamine D2 receptor antagonist and exhibits a long duration of action.
Relevance: Although Haloperidol lacks the piperazine ring of 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine, it shares the 4-fluorophenyl-4-piperidinyl-butan-1-one core structure []. This structural similarity underscores the importance of this core structure for antipsychotic activity.
Compound Description: Compound 3b is a potent, rapid-acting, non-opioid, non-anti-inflammatory analgesic with low acute toxicity and a sustained effect []. It shows significant analgesic activity in both mice and rats [].
Compound Description: UK-469,413 served as a lead compound in a medicinal chemistry program and exhibited good physicochemical properties []. Although it was slowly metabolized by cytochromes P450 in vitro, it underwent rapid clearance in vivo due to N-acetylation by NAT-2 [].
Relevance: Although structurally distinct from 1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine, UK-469,413 shares the piperazine ring system []. This comparison highlights the metabolic liability of piperazine-containing compounds to N-acetylation, a factor to consider in drug design.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.